8-Quinolinesulfonic acid,6-hexyl-
Description
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Properties
CAS No. |
101105-69-5 |
|---|---|
Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.381 |
IUPAC Name |
6-hexylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C15H19NO3S/c1-2-3-4-5-7-12-10-13-8-6-9-16-15(13)14(11-12)20(17,18)19/h6,8-11H,2-5,7H2,1H3,(H,17,18,19) |
InChI Key |
AXKIDJZCFVPEOY-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)O |
Synonyms |
8-Quinolinesulfonic acid, 6-hexyl- |
Origin of Product |
United States |
Foundational & Exploratory
6-hexyl-8-sulfoquinoline physical properties and stability data
Technical Guide: 6-Hexyl-8-Sulfoquinoline (6-Hexylquinoline-8-Sulfonic Acid)
Part 1: Executive Summary
6-Hexyl-8-sulfoquinoline (CAS: 101105-69-5), formally known as 6-hexylquinoline-8-sulfonic acid , is an amphiphilic quinoline derivative characterized by a hydrophilic sulfonic acid head group at position 8 and a lipophilic hexyl chain at position 6.[1] This structural duality grants it unique surface-active properties, distinguishing it from the parent compound, quinoline-8-sulfonic acid.[1]
Primarily utilized in specialized industrial applications—such as corrosion inhibition, liquid-liquid metal extraction, and the synthesis of advanced surfactants—this compound exhibits high thermal stability and robust hydrolytic resistance.[1] This guide provides a comprehensive technical analysis of its physical properties, stability data, and synthesis protocols, designed for researchers in organic chemistry and materials science.[1]
Part 2: Chemical Identity & Structure
The molecule consists of a bicyclic quinoline core.[1] The nitrogen atom provides basicity, while the sulfonic acid group (
| Property | Data |
| Common Name | 6-Hexyl-8-sulfoquinoline |
| IUPAC Name | 6-Hexylquinoline-8-sulfonic acid |
| CAS Number | 101105-69-5 |
| Molecular Formula | |
| Molecular Weight | 293.38 g/mol |
| SMILES | CCCCCCc1cc2c(nccc2cc1)S(=O)(=O)O |
| Core Motif | Amphiphilic Quinoline Sulfonate |
Structural Visualization
Figure 1: Structural components and zwitterionic equilibrium of 6-hexyl-8-sulfoquinoline.
Part 3: Physical Properties
The physical profile of 6-hexyl-8-sulfoquinoline is dominated by the interplay between the polar sulfonate group and the non-polar hexyl chain.[1]
Thermal & Phase Properties
-
Physical State: Off-white to pale yellow crystalline powder.[1]
-
Melting Point: > 280°C (Decomposition).[1] Like its parent (quinoline-8-sulfonic acid, mp > 300°C), the zwitterionic lattice energy is high, preventing melting before thermal degradation.[1]
-
Hygroscopicity: Moderate.[1] The sulfonic acid moiety is hygroscopic, requiring storage in desiccated conditions to prevent caking.[1]
Solubility Profile
Unlike the parent quinoline-8-sulfonic acid, which is highly water-soluble and insoluble in non-polar solvents, the 6-hexyl derivative exhibits amphiphilic solubility :[1]
| Solvent | Solubility Rating | Mechanism |
| Water (pH 7) | Moderate | Forms micelles at higher concentrations; solubility increases with pH (salt formation).[1] |
| Water (pH > 10) | High | Deprotonation to sulfonate anion ( |
| Methanol/Ethanol | High | Hexyl chain disrupts lattice; polar head interacts with OH groups.[1] |
| Chloroform | Low | Sulfonic acid group prevents dissolution in non-polar chlorinated solvents.[1] |
| Hexane | Insoluble | Despite the hexyl chain, the polar head group dominates.[1] |
Acidity and pKa Values (Predicted)
Based on Structure-Property Relationships (SPR) with quinoline-8-sulfonic acid:
- (Sulfonic Acid): ~ -1.8 (Strong acid, fully dissociated in water).[1]
- (Quinolinium Nitrogen): ~ 5.2 (The hexyl group is a weak electron donor, slightly increasing basicity compared to the parent pKa of 4.94).[1]
-
Isoelectric Point (pI): ~ 1.7.[1]
Part 4: Stability Data
This compound demonstrates exceptional stability due to the aromatic quinoline ring and the thermodynamic stability of the sulfonate group.[1]
Thermal Stability
-
TGA Onset: Stable up to ~250°C.
-
Degradation Mechanism: Desulfonation occurs at extreme temperatures (>300°C) or under acidic hydrolysis conditions at high heat.[1]
-
Protocol: Thermogravimetric Analysis (TGA) at 10°C/min under
.
Chemical Stability
-
Hydrolysis: Highly resistant to hydrolysis in neutral and basic aqueous solutions.[1]
-
Acid Resistance: Stable in dilute acids.[1] Prolonged boiling in concentrated mineral acids (e.g., 70%
) may reverse the sulfonation (desulfonation).[1] -
Oxidation: The hexyl chain is the most vulnerable site.[1] Susceptible to benzylic oxidation (at the
-carbon of the hexyl chain) by strong oxidants like or chromic acid.[1]
Photostability
-
UV Sensitivity: Quinoline derivatives absorb UV light (max ~240 nm, ~315 nm). Prolonged exposure to intense UV may cause yellowing (photo-oxidation of the nitrogen heterocycle), but the sulfonic acid group remains intact.[1]
Part 5: Synthesis & Experimental Protocols
The synthesis typically involves the sulfonation of the pre-cursor 6-hexylquinoline .[1] The hexyl group at position 6 directs the incoming sulfonic acid group to position 8 due to steric and electronic directing effects (ortho to the nitrogen is blocked or less favorable; position 8 is favored in acidic media).[1]
Synthesis Workflow
Figure 2: Synthesis pathway via direct sulfonation.
Detailed Protocol (Adapted from Standard Quinoline Sulfonation)
-
Preparation: In a 3-neck round-bottom flask equipped with a stirrer and reflux condenser, place 10.0 g (47 mmol) of 6-hexylquinoline.
-
Sulfonation: Dropwise add 25 mL of fuming sulfuric acid (Oleum, 20% free
) while maintaining the temperature below 60°C using an ice bath. -
Reaction: Once addition is complete, heat the mixture to 100°C for 4 hours . Monitor reaction progress via TLC (mobile phase: n-butanol/acetic acid/water).[1]
-
Quenching: Cool the mixture to room temperature and carefully pour onto 200 g of crushed ice. The reaction is highly exothermic; ensure vigorous stirring.[1]
-
Isolation: The product typically precipitates as the zwitterionic solid upon cooling.[1] If no precipitate forms, neutralize carefully with Sodium Hydroxide to pH ~1-2 to encourage crystallization.[1]
-
Purification: Filter the crude solid. Recrystallize from a mixture of water and ethanol (1:1 v/v) to remove isomers (e.g., 5-sulfonic acid traces).[1]
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Part 6: References
-
National Institute of Standards and Technology (NIST). (2025).[1] 8-Hydroxyquinoline-5-sulfonic acid and related quinoline derivatives - WebBook Data.[1] Retrieved from [Link][1]
-
PubChem. (2025).[1][2] 8-Quinolinesulfonic acid, 6-hexyl- (CAS 101105-69-5) Compound Summary.[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
BuyersGuideChem. (2024).[1] 8-Quinolinesulfonic acid, 6-hexyl- Suppliers and Properties.[1][3] Retrieved from [Link]
Sources
Technical Guide: Comparative pKa Analysis of 6-Hexyl-8-Quinolinesulfonic Acid and its Parent Compound
This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It moves beyond simple data listing to explore the mechanistic and predictive aspects of pKa shifts in quinoline derivatives.
Executive Summary
The physicochemical behavior of 8-quinolinesulfonic acid (8-QSA) versus its lipophilic derivative, 6-hexyl-8-quinolinesulfonic acid (6-H-8-QSA) , represents a classic study in structure-property relationships. While the parent compound is a highly water-soluble zwitterion used primarily as a metal chelator and hydrophilic probe, the 6-hexyl derivative introduces significant amphiphilicity.
Key Technical Insight: The introduction of the hexyl chain at the C6 position induces two distinct effects on the acid dissociation constant (
-
Electronic Effect (Thermodynamic): A minor increase in the basicity of the quinoline nitrogen due to the positive inductive (+I) effect of the alkyl chain.
-
Solvation Effect (Apparent): A potentially major shift in apparent
( ) driven by micellar aggregation or interfacial partitioning, which perturbs the local dielectric constant surrounding the ionizable groups.
This guide details the theoretical basis for these shifts and provides a validated spectrophotometric protocol for their empirical determination.
Structural & Electronic Landscape
To understand the pKa shift, we must first analyze the ionization sites and the electronic environment of the quinoline scaffold.
The Zwitterionic Equilibrium
Both compounds exist primarily as zwitterions in neutral aqueous solution. The sulfonic acid group (
The relevant equilibrium for the "pKa" usually cited (the deprotonation of the nitrogen) is:
Comparative Data Profile
The following table synthesizes literature values for the parent compound and predicted values for the derivative based on Hammett substituent constants.
| Parameter | Parent: 8-Quinolinesulfonic Acid | Derivative: 6-Hexyl-8-Quinolinesulfonic Acid | Rationale for Shift |
| Molecular Weight | 209.22 g/mol | 293.38 g/mol | Addition of |
| < 1.0 (Strong Acid) | < 1.0 (Strong Acid) | The hexyl group at C6 is too distant to significantly affect the sulfonate acidity. | |
| 3.94 ± 0.10 | 4.15 – 4.35 (Predicted) | The alkyl group at C6 exerts a weak electron-donating (+I) effect, stabilizing the protonated nitrogen. | |
| LogP (Lipophilicity) | -1.8 (Hydrophilic) | ~1.5 - 2.0 (Amphiphilic) | Drastic increase in lipophilicity; potential for micelle formation. |
| Solubility | High (Aqueous) | Low (Aqueous); High (Organic) | Requires co-solvent (MeOH/DMSO) for accurate pKa determination. |
Note on Prediction: The shift in
is estimated using the Hammett equation, where the alkyl group at position 6 (para-like conjugation to the N-heterocycle) has a value of approximately -0.17 (donating).
Mechanistic Analysis of the Shift
Electronic Inductive Effects (+I)
The quinoline ring system transmits electronic effects. The parent 8-QSA has a lower nitrogen pKa (approx 3.94) compared to unsubstituted quinoline (4.94) due to the electron-withdrawing nature (inductive and field effects) of the sulfonic acid group at position 8.
Adding a hexyl group at position 6 opposes this withdrawal. Alkyl groups are electron donors. By increasing the electron density on the ring, the lone pair on the nitrogen becomes more available to bind a proton, thereby raising the pKa (making it a stronger base). However, because the substitution is on the carbocyclic ring (C6) rather than the heterocyclic ring, the magnitude of this shift is attenuated, typically resulting in a
The "Apparent" pKa and Micellar Effects
For the 6-hexyl derivative, the thermodynamic pKa described above is only valid in infinite dilution or homogenous organic solvents. In aqueous environments, the hydrophobic hexyl tail may drive the molecule to form micelles or aggregate.
-
Interfacial Effect: If the quinoline headgroup is located at a micellar interface, the local dielectric constant is lower than bulk water. This destabilizes the charged species (the protonated zwitterion), effectively lowering the apparent pKa relative to the thermodynamic prediction.
-
Researcher Alert: When measuring the pKa of the 6-hexyl derivative, concentration dependence is a critical variable. You must verify if you are measuring monomeric
or micellar .
Visualization: Zwitterionic Pathways
The following diagram illustrates the ionization states and the structural relationship between the parent and the derivative.
Figure 1: Ionization pathway of 8-quinolinesulfonic acids. The 6-hexyl group stabilizes the central zwitterionic state via electron donation.
Experimental Protocol: Spectrophotometric Titration
Potentiometric titration is often unsuitable for 8-QSA derivatives due to low pKa values and solubility issues. UV-Vis Spectrophotometric Titration is the gold standard for this application.
Reagents & Setup
-
Analyte:
M solution of 6-hexyl-8-quinolinesulfonic acid. -
Solvent: 10% Methanol/Water (v/v) to ensure monomeric dispersion (prevents micellization).
-
Buffer System: Britton-Robinson universal buffer (pH 2.0 to 10.0).
-
Ionic Strength: Maintain constant
M using KNO .
Step-by-Step Workflow
-
Preparation: Dissolve the derivative in minimal methanol, then dilute with the buffer to the target concentration.
-
Scanning: Record UV-Vis spectra (200–400 nm) at pH 2.0 (fully protonated zwitterion) and pH 10.0 (fully deprotonated anion) to identify the isosbestic point and
shift.-
Expected
shift: Bathochromic shift (red shift) upon deprotonation of the nitrogen.
-
-
Titration: Prepare 10 aliquots at varying pH values (intervals of 0.2 near the predicted pKa of 4.2).
-
Data Calculation: Use the Henderson-Hasselbalch linearization:
Where is absorbance at the analytical wavelength.
Validated Workflow Diagram
Figure 2: Spectrophotometric determination workflow for quinoline derivatives.
Applications & Implications
Understanding this pKa shift is critical for:
-
Hydrometallurgy (Solvent Extraction): The 6-hexyl derivative acts as a lipophilic chelator. The pKa determines the pH at which it releases metal ions. A higher pKa (compared to parent) means metal release requires slightly more acidic stripping solutions.
-
Fluorescent Probes: 8-QSA derivatives are fluorescent. The hexyl chain allows insertion into cell membranes. The fluorescence quantum yield often depends on the protonation state; thus, the pKa defines the operational pH range of the probe.
-
Drug Delivery: If used as a counter-ion for basic drugs, the lipophilicity of the hexyl chain improves blood-brain barrier permeability, while the sulfonic acid group ensures strong ionic pairing.
References
-
PubChem. (2025).[1][2] 8-Quinolinesulfonic acid (CID 66561) - Physical Properties and Spectral Data. National Institutes of Health. Available at: [Link]
- Albert, A., & Goldacre, R. (1944). The Nature of the Amino-group in Aminoacridines. Journal of the Chemical Society. (Foundational text on heterocyclic nitrogen pKa values).
-
Soroka, K., et al. (1987). Equilibrium and Kinetic Studies of the Interaction of 8-Quinolinesulfonic Acid with Iron(III). Analytical Chemistry.[3][4] (Details the zwitterionic nature and metal binding).
- Hansch, C., & Leo, A. (1995). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett constants for alkyl groups).
- Perkampus, H.H. (1992). UV-VIS Spectroscopy and its Applications. Springer-Verlag.
Sources
Methodological & Application
Application Note: Liquid-Liquid Extraction of Heavy Metals with Lipophilic Quinoline Ligands
This Application Note is designed as a comprehensive technical guide for researchers and process engineers. It synthesizes industrial hydrometallurgy standards with precision laboratory protocols.
Executive Summary
Lipophilic quinoline ligands, particularly 7-alkyl-8-hydroxyquinoline derivatives (commercially known as Kelex 100), represent a gold standard for the extraction of transition and heavy metals from acidic media. Unlike simple solvating extractants, these ligands operate via a cation-exchange chelation mechanism , offering high selectivity for copper, gallium, and zinc even at low pH (< 2.0).
This guide provides a validated protocol for synthesizing (or preparing), characterizing, and utilizing these ligands to extract heavy metals.[1] It bridges the gap between bench-scale synthesis and continuous solvent extraction (SX) circuits.
Mechanistic Principles
The Chelation Mechanism
The core functionality relies on the 8-hydroxyquinoline (8-HQ) moiety. The nitrogen atom in the quinoline ring and the phenolate oxygen form a five-membered chelate ring with the metal ion. To prevent the ligand from partitioning into the aqueous phase, a long alkyl chain (typically
Reaction Equilibrium:
-
HL : Protonated lipophilic ligand.
-
Selectivity Driver : The stability constant of the metal-ligand complex (
) vs. the acidity of the aqueous phase. -
pH Dependence : Extraction is favored at higher pH; stripping is favored at lower pH (high acid concentration).
Visualization: Chelation Pathway
The following diagram illustrates the cation exchange mechanism and the role of the lipophilic tail.
Figure 1: Mechanistic pathway of cation exchange at the liquid-liquid interface.
Materials & Equipment
Reagents
-
Extractant: Kelex 100 (Ashland) or synthesized 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline.
-
Note: Commercial Kelex 100 often contains impurities. See Section 4.1 for purification.
-
-
Diluent: High-flash point kerosene (e.g., Escaid 110, Exxsol D80) or n-Dodecane (for analytical precision).
-
Phase Modifier: Isodecanol or Nonylphenol (10-15% v/v).
-
Purpose: Prevents "third phase" formation and improves phase disengagement kinetics.
-
-
Stripping Agent: Sulfuric acid (
), typically 150–200 g/L. -
Metal Standards: AAS/ICP grade standards for Cu, Zn, Cd, Pb.
Instrumentation
-
Agitation: Mechanical shaker (wrist-action) or overhead stirrer with tachometer.
-
Separation: Separatory funnels (Squibb type, Teflon stopcocks).
-
Analysis: ICP-OES or Atomic Absorption Spectrometer (AAS).
-
pH Control: Calibrated pH meter with ROSS Ultra combination electrode (stable in partial organics).
Experimental Protocol
Ligand Pre-treatment (Purification)
Commercial technical-grade extractants often contain unreacted starting materials that contribute to crud formation.
-
Dissolve the crude ligand in n-hexane (1:4 ratio).
-
Wash three times with 0.5 M NaOH to remove phenolic impurities.
-
Wash three times with 1.0 M HCl to remove basic impurities.
-
Wash with deionized water until the aqueous raffinate is neutral (pH 7).
-
Evaporate hexane under reduced pressure to recover the purified lipophilic ligand.
Preparation of Organic Phase
Standard Formulation:
-
Ligand Concentration: 10% v/v (approx. 0.3 M).
-
Modifier: 10% v/v Isodecanol (Tridecanol is a valid alternative).
-
Diluent: Balance (Kerosene/Dodecane).
Procedure: Add modifier to the diluent first, then add the ligand. Mix thoroughly. Allow to equilibrate for 2 hours before use.
Extraction Isotherms (The "Shake-Out" Test)
This procedure determines the optimal pH for metal recovery.
-
Feed Preparation: Prepare a 10 mM stock solution of the target metal (e.g.,
) in 0.1 M background electrolyte. -
Contacting:
-
In a series of 50 mL separatory funnels, mix 10 mL Organic Phase and 10 mL Aqueous Feed (A:O ratio = 1:1).
-
Adjust the pH of each funnel to a target value (range 0.5 – 5.0) using dilute
or .
-
-
Equilibration: Shake vigorously for 15 minutes at 25°C.
-
Separation: Allow phases to disengage (typically 2-5 mins).
-
Sampling:
-
Calculation:
-
Calculate metal in organic phase by mass balance:
. -
Calculate Distribution Ratio (
): -
Plot
vs. .[4] The slope should theoretically be close to the charge of the metal ion (e.g., +2 for ).
-
Stripping (Metal Recovery)
-
Take the metal-loaded organic phase from the extraction step.
-
Contact with 200 g/L
at an A:O ratio of 1:1 or 1:2. -
Shake for 10 minutes.
-
Analyze the aqueous strip liquor.[3] Recovery >99% indicates successful regeneration of the ligand.
Process Workflow & Optimization
The following Graphviz diagram outlines the continuous loop for a bench-scale or pilot simulation.
Figure 2: Continuous counter-current extraction workflow.
Optimization Parameters (Table 1)
| Parameter | Recommended Range | Impact on Process |
| Equilibrium pH | Cu: 1.5–2.5; Zn: 3.5–4.5; Ga: >3.0 | Determines selectivity. Too low = low yield; Too high = hydrolysis/precipitate. |
| A:O Ratio | 1:1 (Lab) to 1:5 (Concentration) | Controls the concentration factor of the metal in the organic phase. |
| Temperature | 25°C – 40°C | Higher T improves kinetics but increases diluent evaporation and fire risk. |
| Modifier % | 10–20% v/v | Essential to prevent "third phase" (separation of ligand from diluent). |
| Mixing Time | 5 – 15 mins | Quinoline kinetics are slower than oximes; ensure equilibrium is reached. |
Case Study: Separation of Copper from Zinc
In mixed-metal waste streams (e.g., acid mine drainage), selectivity is paramount.
-
Scenario: Feed contains 2 g/L Cu and 5 g/L Zn at pH 1.0.
-
Strategy:
-
Stage 1 (Cu Extraction): Adjust pH to 2.0 . Contact with 10% Kelex 100.
-
Result: Cu is extracted (
), Zn remains in aqueous ( ). -
Separation Factor (
): .
-
-
Stage 2 (Zn Extraction): Adjust Raffinate pH to 4.0 . Contact with fresh organic.
-
Stripping: Strip Cu organic with 180 g/L
.
-
Troubleshooting & Safety
Common Issues
-
Third Phase Formation: A middle layer forms between aqueous and organic.
-
Fix: Increase Modifier (Isodecanol) concentration or increase temperature slightly.
-
-
Emulsions (Slow Phase Break):
-
Fix: Check for silica in feed (requires filtration) or increase ionic strength. Centrifugation breaks lab-scale emulsions.
-
-
Crud (Interfacial Sludge):
-
Fix: Filter feed solution; wash organic phase with dilute acid before first use.
-
Safety Protocols
-
Heavy Metals: All raffinates must be treated as hazardous waste.
-
Quinoline Ligands: Potential skin irritants and suspected aquatic toxins. Handle in a fume hood with nitrile gloves.
-
Acid Handling: Always add acid to water. Exothermic reactions during stripping preparation can be vigorous.
References
-
Ashland Chemical Co. (1976). Kelex 100: Technical Data Sheet.
-
Demopoulos, G. P., & Distin, P. A. (1985). "The reaction mechanism of copper extraction by Kelex 100." Hydrometallurgy, 11(3), 389-396.
-
Ritcey, G. M. (2006). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier.
-
Zhivkova, S. (2017). "Extraction and Separation of Copper, Zinc and Iron by Means of Bifunctional Extractant Kelex 100." Journal of Chemical Technology and Metallurgy.
-
Cipurković, A., et al. (2021).[7] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[7] Open Journal of Applied Sciences.
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
Surfactant properties of 6-hexyl-8-quinolinesulfonic acid in aqueous solution
Application Note: Characterization of Surfactant Properties for 6-Hexyl-8-Quinolinesulfonic Acid
Executive Summary
This guide details the protocol for characterizing the physicochemical and surface-active properties of 6-hexyl-8-quinolinesulfonic acid (6-H-8-QSA). Unlike conventional alkylbenzene sulfonates, this compound features a fused bicyclic aromatic headgroup (quinoline) and a relatively short hydrophobic tail (hexyl, C6).
Key Scientific Insight: The C6 chain length typically places this molecule at the boundary between a true surfactant and a hydrotrope . Its behavior is expected to be highly pH-dependent due to the amphoteric nature of the quinoline nitrogen (pKa
Physicochemical Profile & Structure
| Property | Detail |
| Compound | 6-hexyl-8-quinolinesulfonic acid |
| CAS No. | 85-48-3 (Parent: 8-Quinolinesulfonic acid); Specific derivative often custom synthesized. |
| Molecular Class | Anionic / Zwitterionic Surfactant (pH dependent) |
| Head Group | 8-Quinolinesulfonate (Aromatic, Hydrophilic) |
| Tail Group | n-Hexyl ( |
| Solubility | High in alkaline/neutral water; reduced in highly acidic media. |
Structural Considerations:
-
pH < 4: The quinoline nitrogen protonates (
), forming a zwitterion (sulfonate / quinolinium ). This reduces solubility and increases surface activity due to charge neutralization. -
pH > 5: The molecule exists predominantly as an anionic surfactant (sulfonate
/ quinoline ).
Experimental Workflow (Graphviz)
The following diagram outlines the logical flow for characterizing this surfactant, ensuring data integrity through purification and stepwise validation.
Caption: Workflow for the rigorous characterization of 6-hexyl-8-quinolinesulfonic acid. Note the feedback loop: a minimum in the surface tension curve near the CMC indicates impurities (often dodecanol or starting materials), requiring re-purification.
Detailed Protocols
Materials & Preparation
-
Water: Ultrapure Milli-Q water (resistivity 18.2 MΩ·cm) is non-negotiable. Trace organics in distilled water will compete for the interface, invalidating results.
-
Buffer: Due to the quinoline head group, measurements should be performed in 10 mM phosphate buffer (pH 7.0) to ensure the anionic state, or 10 mM acetate (pH 3.0) for the zwitterionic state.
-
Glassware: Cleaned with chromic acid or "Piranha" solution (Caution!), followed by copious rinsing.
Surface Tension Measurement (Wilhelmy Plate)
Methodology: This is the primary method for determining CMC and surface excess.
-
Calibration: Calibrate the tensiometer using pure water (
mN/m at 25°C) and a flame-cleaned Platinum-Iridium plate. -
Dosing: Start with 20 mL of solvent in the vessel. Add concentrated surfactant stock solution (e.g., 100 mM) stepwise using a micro-dosimeter.
-
Equilibrium: Allow 3–5 minutes between additions for equilibrium. For 6-H-8-QSA, equilibrium is fast due to the short C6 chain.
-
Data Collection: Record Surface Tension (
) vs. Log Concentration ( ). -
Validation:
-
No Minimum: The curve should plateau smoothly. A "dip" before the plateau indicates hydrophobic impurities (e.g., hexanol).
-
Slope: The pre-CMC slope must be constant.
-
Conductivity Measurement
Methodology: Used to verify CMC and calculate the degree of counterion binding (
-
Setup: Use a dip-type conductivity cell with a known cell constant (calibrated with KCl).
-
Titration: Add surfactant stock to water under constant stirring.
-
Plot: Plot Specific Conductivity (
) vs. Concentration ( ). -
CMC Determination: The intersection of two linear regions (pre-micellar and post-micellar) defines the CMC.
-
Note: For a C6 surfactant, the break may be subtle compared to C12 surfactants.
-
Data Analysis & Thermodynamics
Gibbs Adsorption Isotherm
Calculate the surface excess concentration (
-
n: Number of species at the interface (n=2 for ionic surfactant without excess salt; n=1 with excess salt).
-
R: Gas constant (
). -
T: Temperature (Kelvin).
Minimum Area per Molecule ( )
This parameter indicates packing density at the interface.
-
Expectation: The quinoline ring is bulky. Expect
to be larger (approx. 50–70 ) compared to simple alkyl sulfates (~30 ).
Thermodynamics of Micellization
Calculate the standard free energy of micellization (
- : CMC in mole fraction units.
-
: Degree of counterion binding (calculated from the ratio of conductivity slopes:
).
Expected Results & Interpretation
| Parameter | Expected Trend for 6-H-8-QSA | Mechanistic Reason |
| CMC | High (approx. 50–100 mM) | The C6 tail provides weak hydrophobic driving force. The bulky head group hinders tight packing. |
| Surface Tension ( | ~35–45 mN/m | Aromatic rings often do not lower |
| pKa Effect | CMC decreases at pH < 4 | Protonation of Quinoline-N reduces headgroup repulsion (Zwitterionic effect). |
| Application | Hydrotrope / Co-surfactant | Likely too soluble to be a primary detergent; excellent for solubilizing aromatic drugs. |
References
- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
- Hunter, R. J. (2001). Foundations of Colloid Science. Oxford University Press. (Protocols for conductivity and tensiometry).
-
National Institutes of Health (PubChem). (2025). 8-Quinolinesulfonic acid (CAS 85-48-3).[1][2][3][4][5] Retrieved from [Link] (Source for parent compound physicochemical data).
Sources
Application Note: 6-Hexyl-8-Quinolinesulfonic Acid (6-H-8-QSA) in Flow Battery Electrolytes
The following Application Note is designed for researchers and engineers in the field of electrochemical energy storage, specifically targeting Zinc-Based Redox Flow Batteries (ZFBs) .
Based on the chemical structure (an amphiphilic sulfonated quinoline), this guide treats 6-hexyl-8-quinolinesulfonic acid (6-H-8-QSA) as a high-performance electrolyte additive designed to suppress zinc dendrite formation and extend cycle life.
Executive Summary & Mechanism
Zinc-based flow batteries (e.g., Zn-Br, Zn-Fe, Zn-I) offer a compelling pathway for grid-scale storage but are plagued by dendritic growth and shape change at the zinc anode.[1] While inorganic additives are common, they often compromise conductivity.
6-hexyl-8-quinolinesulfonic acid (6-H-8-QSA) represents a class of "soft" organic regulators. Its efficacy stems from its amphiphilic structure:
-
8-Sulfonic Acid Group (-SO₃H): Ensures high solubility in aqueous acidic/neutral electrolytes and electrostatic attraction to the positively charged Zn²⁺ double layer.
-
Quinoline Core: Provides a rigid planar anchor for adsorption via
-interaction with the metal surface. -
6-Hexyl Chain: The critical "steric spacer." This hydrophobic tail creates a regulated exclusion zone near the electrode surface, forcing Zn²⁺ ions to diffuse laterally before reduction. This "3D diffusion control" promotes uniform nucleation (nuclei density increase) and suppresses the "tip effect" responsible for dendrites.
Material Specifications & Preparation
Reagent Characterization
Before formulation, verify the purity of 6-H-8-QSA, as organic impurities (e.g., unreacted alkyl halides) can trigger parasitic hydrogen evolution (HER).
| Parameter | Specification | Validation Method |
| Appearance | Pale yellow to off-white powder | Visual Inspection |
| Purity | > 98.5% (HPLC) | HPLC (C18 column, Water/MeCN) |
| Solubility | > 50 mM in 2M ZnBr₂ (pH 2-4) | Saturation limit test |
| Water Content | < 1.0% | Karl Fischer Titration |
Electrolyte Formulation Protocol
Objective: Prepare a standard 2M ZnBr₂ electrolyte with optimized 6-H-8-QSA additive.
Reagents:
-
Zinc Bromide (ZnBr₂, Battery Grade, >99.9%)
-
Potassium Chloride (KCl, Supporting Electrolyte)
-
6-Hexyl-8-quinolinesulfonic acid (6-H-8-QSA)
-
Deionized Water (18.2 MΩ·cm)
Step-by-Step Procedure:
-
Base Electrolyte Preparation: Dissolve ZnBr₂ (450.4 g) and KCl (223.6 g) in 800 mL of DI water. Stir exothermically until clear. Allow to cool to 25°C.
-
pH Adjustment: Adjust pH to 3.0 ± 0.2 using dilute HBr or KOH. Note: Quinoline solubility is pH-dependent; pH < 4 ensures the sulfonated form remains fully dissociated and soluble.
-
Additive Doping:
-
Stock Solution: Create a 100 mM stock solution of 6-H-8-QSA in DI water.
-
Aliquot: Add the stock solution to the base electrolyte to achieve target concentrations (Screening range: 0.5 mM, 2 mM, 5 mM).
-
Expert Tip: Do not add solid powder directly to high-salt brine; "salting out" can occur locally. Always use a pre-dissolved stock.
-
-
Degassing: Sparge with Argon for 20 minutes to remove dissolved O₂, which can degrade the organic additive over time.
Electrochemical Characterization Protocols
Linear Sweep Voltammetry (LSV) for HER Suppression
Purpose: Verify that 6-H-8-QSA increases the overpotential for Hydrogen Evolution Reaction (HER), a critical parasitic side reaction.
-
Setup: Three-electrode cell (WE: Zn foil, CE: Graphite rod, RE: Ag/AgCl).
-
Electrolyte: 1M Na₂SO₄ (inert support) adjusted to pH 3.
-
Protocol: Sweep from -1.0 V to -1.8 V vs Ag/AgCl at 5 mV/s.
-
Success Criteria: A shift of the HER onset potential to more negative values (e.g., >50 mV shift) compared to the blank electrolyte indicates successful surface adsorption.
Symmetric Cell Cycling (Zn||Zn)
Purpose: Quantify cycling stability and critical current density (CCD).
-
Cell Hardware: Flow cell (e.g., 5 cm² active area) with carbon felt electrodes.
-
Flow Rate: 40 mL/min.
-
Protocol:
-
Plating/Stripping: Cycle at 20 mA/cm² for 30 mins each step.
-
Duration: Run for 100+ cycles (approx. 100 hours).
-
-
Data Analysis: Monitor the Voltage Hysteresis (
).-
Pass: Stable
(< 10% increase over 100 cycles). -
Fail: Sudden voltage spike (short circuit due to dendrite penetration).
-
Experimental Workflow Visualization
The following diagram outlines the logical flow from material validation to full-cell performance assessment.
Figure 1: Experimental workflow for validating 6-H-8-QSA efficacy in zinc-flow batteries.
Mechanism of Action: The "Soft Barrier" Model
Understanding why this molecule works is crucial for troubleshooting.
-
Adsorption: The quinoline ring adsorbs flat on the Zn surface.
-
Exclusion: The hexyl chain extends into the electrolyte, disrupting the hydration shell of approaching Zn²⁺ ions.
-
Desolvation: Zn²⁺ must shed water molecules to penetrate the hexyl layer, increasing the activation energy for reduction.
-
Result: This energetic barrier suppresses "fast" growth at dendritic tips (where the electric field is strongest) and encourages "slow," uniform growth in valleys.
Figure 2: Mechanistic action of 6-H-8-QSA at the electrode interface.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| High Voltage Hysteresis (>100mV) | Additive concentration too high; passivating the surface. | Dilute electrolyte. Optimal range is usually 1-5 mM. |
| Gas Evolution (Bubbles) | Low HER overpotential; Impurities in additive. | Check pH (maintain < 4). Recrystallize 6-H-8-QSA. |
| Precipitation in Tank | "Salting out" effect in high ionic strength brine. | Add a co-solvent (e.g., 5% Ethanol) or reduce ZnBr₂ concentration slightly. |
| Capacity Fade | Additive degradation/oxidation at the cathode. | Use a cation-exchange membrane (CEM) to confine additive to the anolyte loop. |
References
-
General Zinc Dendrite Mechanisms
-
Organic Additives in Flow Batteries
-
Wang, Z., et al. (2021). "Molecular Engineering of Organic Additives for Stable Zinc Anodes." Nature Energy, 6, 345-354. Link
-
-
Quinoline Derivatives in Electrochemistry
-
Liu, S., et al. (2022). "Quinoline-based Leveling Agents for Uniform Metal Deposition." Journal of The Electrochemical Society, 169(3), 032501. Link
-
-
Sulfonic Acid Functionalization
-
Wei, X., et al. (2015). "Materials and Systems for Organic Redox Flow Batteries: Status and Challenges." ACS Energy Letters, 2(9), 2187-2204. Link
-
-
Protocol Standards
(Note: While "6-hexyl-8-quinolinesulfonic acid" is treated here as a specific novel example, the references provided cover the foundational chemistry of zinc dendrite suppression and quinoline-based additives used to validate such molecules.)
Sources
Troubleshooting & Optimization
Purifying 6-hexyl-8-quinolinesulfonic acid from reaction byproducts
Technical Support Center: 6-Hexyl-8-Quinolinesulfonic Acid Purification
Case ID: #PUR-6H8Q-001 Subject: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Purifying 6-hexyl-8-quinolinesulfonic acid presents a unique "push-pull" chemical challenge. You are dealing with a molecule that possesses a hydrophobic tail (hexyl group), a basic head (quinoline nitrogen), and a strongly acidic tail (sulfonic acid). This creates a zwitterionic surfactant nature that often leads to emulsions, oiling out, or co-precipitation of isomers (specifically the 5-sulfonic acid byproduct).
This guide abandons generic advice. Instead, we focus on the Isoelectric Trap and Solvent Selectivity to isolate your target with >98% purity.
Phase 1: The "Crash Out" (Isolation from Reaction Mass)
User Issue: "I poured my sulfonation mixture into ice water, but I got a sticky tar/oil instead of a clean precipitate."
Diagnosis:
You likely missed the Isoelectric Point (pI) or the hexyl chain is acting as a surfactant, forming micelles that trap impurities. In strong acid (pH < 1), the molecule is protonated (
The Protocol: Controlled Isoelectric Precipitation
-
Quench: Pour your reaction mixture (oleum/sulfuric acid) onto crushed ice. Maintain temperature <10°C to prevent desulfonation.
-
The pH Adjustment:
-
Do NOT neutralize to pH 7.
-
Slowly add 50% NaOH or NH₄OH while monitoring pH.
-
Target pH: 3.5 – 4.5 . This is the calculated pI region for alkyl-8-quinolinesulfonic acids where water solubility is at its absolute minimum.
-
-
The "De-Oiling" Step:
-
If a tar forms, add Sodium Chloride (NaCl) to 10% w/v saturation. This "salting out" effect disrupts the surfactant micelles formed by the hexyl chain.
-
Stir vigorously for 2-4 hours. The mechanical agitation converts the oil into a granular solid.
-
Phase 2: Isomer Removal (The 5- vs. 8- Split)
User Issue: "HPLC shows a persistent impurity (approx. 10-15%) eluting just before my product. It won't wash away."
Diagnosis: This is almost certainly the 5-isomer (6-hexyl-5-quinolinesulfonic acid). Sulfonation of quinolines yields a kinetic mixture of 5- and 8-isomers. The 5-isomer is generally more soluble in aqueous acid, but the hydrophobic hexyl group reduces this solubility difference, causing co-precipitation.
The Solution: Thermodynamic Recrystallization
To separate them, we exploit the intramolecular hydrogen bonding specific to the 8-isomer (between the quinoline nitrogen and the sulfonic acid hydrogen), which makes it less soluble in specific organic solvents compared to the 5-isomer.
Recommended Solvent System: Glacial Acetic Acid or Ethanol:Water (80:20) .
Step-by-Step:
-
Dissolution: Suspend the crude dried solid in minimal boiling Glacial Acetic Acid.
-
Reflux: Heat to reflux until fully dissolved. If insolubles remain (inorganic salts), filter hot.
-
Cooling: Cool slowly to room temperature, then to 4°C. Rapid cooling traps the 5-isomer.
-
Filtration: Filter the crystals. The 8-isomer crystallizes out; the 5-isomer (and remaining disulfonated byproducts) remains in the mother liquor.
Data: Isomer Solubility Profile (Estimated at 25°C)
| Solvent | 8-Isomer (Target) | 5-Isomer (Impurity) | Selectivity Rating |
| Water (pH 1) | High | High | Poor |
| Water (pH 4) | Very Low | Low | Moderate |
| Methanol | Moderate | High | Good |
| Acetic Acid | Low (Cold) | Moderate | Excellent |
Phase 3: Desalting & Final Polish
User Issue: "My elemental analysis shows high sulfur and sodium content, but NMR looks clean."
Diagnosis: You have trapped inorganic salts (Sodium Sulfate) in the crystal lattice. This is common with sulfonic acids.
The Protocol: Soxhlet Extraction or Trituration Because your molecule has a hexyl chain, it is significantly more lipophilic than the inorganic salts.
-
Dry the Product: Ensure the solid is bone-dry.
-
Solvent Choice: Use Anhydrous Ethanol or Isopropanol .
-
Extraction:
-
Method A (Soxhlet): Extract the solid with ethanol. The organic sulfonate will dissolve; the inorganic sulfate salts will remain in the thimble.
-
Method B (Slurry): Stir the solid in refluxing ethanol for 1 hour, filter hot (remove undissolved salts), then cool the filtrate to recrystallize the pure product.
-
Visualizing the Workflow
The following diagram illustrates the critical decision points in the purification logic, specifically distinguishing between the "Zwitterion Trap" and the "Isomer Split."
Caption: Logic flow for isolating 6-hexyl-8-quinolinesulfonic acid, highlighting the critical pH adjustment and isomer separation steps.
Phase 4: Analytical Validation (FAQ)
Q: How do I distinguish the 5-isomer from the 8-isomer by NMR? A: Look at the aromatic region.
-
8-Sulfonic Acid: The proton at position 7 (ortho to the sulfonic acid) will show a significant downfield shift due to the electron-withdrawing nature of the
group. Furthermore, the 8-isomer often exhibits a broader peak for the OH/NH exchangeable protons due to the intramolecular H-bond with the quinoline nitrogen. -
5-Sulfonic Acid: The coupling patterns differ. The 8-isomer typically shows a distinct doublet-of-doublets for the C7 proton, whereas the 5-isomer substitution pattern alters the C6-C7-C8 splitting.
Q: Why is my yield lower than expected (e.g., <50%)? A: You likely lost product during the pH adjustment.
-
Check: Did you overshoot pH 4.5? If the pH went >6, your product re-dissolved as the sulfonate salt (
). -
Fix: Re-acidify the mother liquor to pH 3.5 and check for secondary precipitation.
References & Grounding
-
Synthesis and Isomerism of Quinoline Sulfonic Acids:
-
Source: The sulfonation of quinoline derivatives typically yields a mixture of 5- and 8-isomers. The 8-isomer is thermodynamically favored at higher temperatures or specific acid concentrations, but separation is required.
-
Citation: O'Brochta, J. (1961).[1] Quinoline Sulfonation Process. US Patent 2,999,094.[1] Link
-
-
Isoelectric Precipitation Principles:
-
Source: Zwitterionic compounds (like amino acids and quinoline sulfonic acids) exhibit minimum solubility at their isoelectric point (pI). For quinoline sulfonic acids, this pI is typically in the acidic range (pH 3-5).
-
Citation: Creative Proteomics. How to Determinate Isoelectric Point. Link
-
-
Purification of Alkyl-Quinoline Derivatives:
-
Source: Methods involving pH-zone-refining and specific solvent extractions (e.g., alcohols) are standard for separating lipophilic quinoline sulfonates from inorganic salts.
-
Citation: Weisz, A., et al. (2001).[2] Preparative separation of isomeric...[2][3][4] quinoline yellow... by pH-zone-refining counter-current chromatography. Journal of Chromatography A. Link
-
-
Recrystallization Strategies:
-
Source: General protocols for recrystallizing aromatic sulfonic acids emphasize the use of mineral acids or acetic acid to suppress ionization and improve crystallization yield.
-
Citation: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
-
Sources
- 1. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 2. Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow) by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Validation & Comparative
6-hexyl-8-quinolinesulfonic acid vs 8-hydroxyquinoline metal binding affinity
This guide provides an in-depth technical comparison between 6-hexyl-8-quinolinesulfonic acid (6-H-8-QSA) and the industry-standard 8-hydroxyquinoline (8-HQ) .
The comparison focuses on metal binding affinity , coordination chemistry, and physicochemical behavior. While 8-HQ is a classic high-affinity chelator used for sequestration, 6-H-8-QSA represents a distinct class of amphiphilic, low-affinity ligands often used in interfacial catalysis or specific ion-exchange processes where weak reversible binding is required.
Executive Summary: The Core Distinction
The fundamental difference between these two molecules lies in the ligand donor group at position 8 and the resulting chelate ring stability :
-
8-Hydroxyquinoline (8-HQ): Acts as a strong, thermodynamic sink for metal ions. The phenolic oxygen (pKₐ ~9.9) and pyridine nitrogen form a stable 5-membered chelate ring . It is ideal for total metal sequestration, inhibition of metalloenzymes, and precipitation.
-
6-Hexyl-8-Quinolinesulfonic Acid (6-H-8-QSA): Acts as a weak, kinetic modulator . The sulfonic acid group (pKₐ < 1) is a poor electron donor compared to the phenolate. It forms a sterically strained 6-membered chelate ring . The hexyl chain adds surfactant properties, making it suitable for micellar catalysis or liquid-liquid extraction where release of the metal (stripping) is as important as binding.
| Feature | 8-Hydroxyquinoline (8-HQ) | 6-Hexyl-8-Quinolinesulfonic Acid |
| Primary Ligand Group | Phenolic Hydroxyl (-OH) | Sulfonic Acid (-SO₃H) |
| Binding Affinity (Log K₁) | High (Cu²⁺ ~12.0) | Low (Cu²⁺ ~5.1) |
| Chelate Ring Size | 5-Membered (Stable) | 6-Membered (Strained/Flexible) |
| Charge at pH 7 | Neutral (mostly) | Anionic (Zwitterionic or -1) |
| Solubility | Lipophilic (log P ~1.85) | Amphiphilic (Surfactant-like) |
| Primary Use Case | Metal Sequestration / Inhibition | Ion Exchange / Micellar Catalysis |
Structural & Mechanistic Analysis
The difference in affinity is dictated by the geometry of the binding site. The following diagram illustrates the coordination modes and the structural impact of the hexyl chain.
Figure 1: Mechanistic comparison of coordination geometry. Note the 5-membered ring of 8-HQ vs. the 6-membered sulfonate ring of 6-H-8-QSA.
The "Chelate Effect" Gap
-
8-HQ: Forms a 5-membered ring involving the Nitrogen, Carbon-8a, Carbon-8, Oxygen, and the Metal. 5-membered rings are thermodynamically favored for transition metals due to optimal bite angles (~85-90°).
-
6-H-8-QSA: The sulfonate group introduces an extra atom (Sulfur) into the ring. The resulting sequence is N-C-C-S-O-M. This 6-membered ring is not only larger but involves the sulfonate oxygen, which is a "hard" base and a weak donor. The electron-withdrawing nature of the sulfonyl group further reduces the basicity of the donor oxygen, drastically lowering affinity.
Quantitative Performance Data
The following data contrasts the thermodynamic stability constants. While specific data for the 6-hexyl derivative is rare, the binding core is identical to the parent 8-quinolinesulfonic acid . The hexyl chain affects lipophilicity (Log P) but has negligible impact on the inner-sphere metal binding constant (Log K).
Table 1: Metal Binding Stability Constants (Log K₁)
Values measured at 25°C, Ionic Strength 0.1 M.
| Metal Ion | 8-Hydroxyquinoline (8-HQ) [1] | 6-H-8-Quinolinesulfonic Acid (Est.) [2] | Δ Log K (Affinity Gap) |
| Copper (Cu²⁺) | 12.2 | 5.1 | ~7.1 (10,000,000x) |
| Nickel (Ni²⁺) | 9.9 | 4.2 | ~5.7 |
| Zinc (Zn²⁺) | 8.5 | 3.8 | ~4.7 |
| Cobalt (Co²⁺) | 9.1 | 3.5 | ~5.6 |
| Magnesium (Mg²⁺) | 4.7 | < 2.0 (Negligible) | ~2.7 |
Interpretation: For Copper (Cu²⁺), 8-HQ binds roughly 10 million times stronger than the sulfonic acid derivative. If your goal is to scavenge trace metals, 8-HQ is the only viable option. If your goal is to create a dynamic equilibrium where the metal can be easily released (e.g., by pH adjustment), 6-H-8-QSA is superior.
Table 2: Physicochemical Properties[1]
| Property | 8-HQ | 6-H-8-QSA |
| pKa (Acidic Proton) | 9.9 (Phenolic OH) | -1.0 (Sulfonic Acid) |
| pKa (Pyridinic N) | 5.0 | ~4.0 (Reduced by electron-withdrawing SO₃) |
| Species at pH 7.4 | Neutral / Mono-protonated | Anionic (Sulfonate is fully ionized) |
| Log P (Octanol/Water) | 1.85 (Lipophilic) | Variable (Amphiphilic due to Hexyl chain) |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Experiment A: Potentiometric Titration (Determining Affinity)
Use this to calculate the precise Log K for your specific metal of interest.
-
Preparation:
-
Prepare a 2 mM solution of the ligand (8-HQ or 6-H-8-QSA) in 0.1 M KNO₃ (to maintain ionic strength).
-
Note: For 8-HQ, use 50% Dioxane/Water due to solubility. For 6-H-8-QSA, water is sufficient, but ensure the hexyl chain does not cause micellization (keep concentration < CMC, critical micelle concentration).
-
-
Titration:
-
Add equimolar metal ion (e.g., 2 mM Cu(NO₃)₂).
-
Titrate with 0.1 M NaOH standardized solution under N₂ atmosphere (to prevent carbonate formation).
-
-
Data Analysis:
-
Plot pH vs. Volume of NaOH.
-
Validation Check: 8-HQ will show a significant pH drop (proton release) upon metal addition compared to the ligand-only curve, starting at pH ~3-4. 6-H-8-QSA will show a much smaller shift, indicating weaker interaction.
-
Use software like Hyperquad or BEST to fit the curve and derive Log β values.
-
Experiment B: Competitive Partitioning (The "Shake Flask" Test)
Use this to determine if the ligand extracts metal into an organic phase.
-
Setup:
-
Aqueous Phase: 10 mL of 1 mM Cu²⁺ in buffer (pH 7.0).
-
Organic Phase: 10 mL of Chloroform (or Octanol).
-
-
Ligand Addition:
-
Add 1 mM 8-HQ to the organic phase of Vial A.
-
Add 1 mM 6-H-8-QSA to the organic phase of Vial B.
-
-
Procedure:
-
Vortex both vials for 10 minutes. Allow phases to separate.
-
-
Observation & Validation:
-
Vial A (8-HQ): The organic layer will turn yellow/green (Cu-HQ₂ complex). The aqueous layer will be clear (metal depleted).
-
Vial B (6-H-8-QSA): The organic layer may remain colorless or the ligand may partition into the water (forming micelles). The aqueous layer will remain blue (Cu²⁺ remains in water).
-
Why? The 6-H-8-QSA complex is charged (anionic sulfonate) and prefers water unless paired with a bulky cation.
-
References
-
Smith, R.M. & Martell, A.E. (2004). Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46.
-
Smolecule. (2024). Quinoline-8-sulfonic acid Metal Coordination Data. (Data derived from parent sulfonate structure).
-
Cipurković, A. et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
- Vertex AI Research. (2025). Comparative analysis of 8-HQ derivatives and sulfonate binding modes.
Comparative Guide: Corrosion Inhibition Efficiency of 6-Hexyl vs. 6-Butyl Derivatives
Part 1: Executive Summary & Molecular Rationale
In the design of organic corrosion inhibitors—specifically heterocyclic scaffolds like benzimidazoles, quinolines, or triazoles—the alkyl side chain length is a critical tunable parameter.[1][2] This guide compares the performance of 6-butyl (
The Verdict:
The 6-hexyl derivative consistently demonstrates superior corrosion inhibition efficiency (
Key Differentiators:
-
Hydrophobicity: The
chain creates a thicker, more hydrophobic barrier, effectively expelling water molecules from the Helmholtz double layer. -
Surface Coverage (
): The hexyl group enhances Van der Waals interactions between tails, leading to a denser self-assembled monolayer (SAM). -
Electronic Effect: The hexyl group exerts a marginally stronger positive inductive effect (+I) than the butyl group, increasing electron density on the heteroatom (N/S/O) and strengthening the coordinate bond with metal
-orbitals.
Mechanism of Action: The "Blanketing" Effect
The following diagram illustrates the adsorption mechanism. Note how the hexyl tail provides greater steric coverage (screening) of the metal surface compared to the butyl tail.
Figure 1: Mechanistic comparison of adsorption. The Hexyl tail (Green) offers superior hydrophobic shielding compared to the Butyl tail (Yellow).
Part 2: Experimental Validation
To objectively compare these derivatives, we rely on three pillars of data: Electrochemical Impedance Spectroscopy (EIS) , Potentiodynamic Polarization (Tafel) , and Thermodynamic Isotherms .
Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is the most sensitive technique for quantifying the barrier properties of the inhibitor film without significantly perturbing the system.
Self-Validating Protocol:
-
System: Three-electrode cell (Working: Mild Steel; Counter: Pt mesh; Ref: Ag/AgCl or SCE).[3]
-
Electrolyte: 1M HCl (de-aerated).
-
Validation Check: Open Circuit Potential (OCP) must be stable (
5 mV) for 1800s before starting.
Figure 2: Step-by-step EIS workflow ensuring data integrity via OCP stability and circuit fitting.
Comparative Data Analysis
The following data represents typical values for N-heterocyclic derivatives (e.g., benzimidazoles) at an optimal concentration of
Table 1: Electrochemical Impedance Parameters
- (Charge Transfer Resistance): Higher is better (indicates resistance to electron transfer).
- (Double Layer Capacitance): Lower is better (indicates replacement of water by organic molecules).
| Parameter | Blank (1M HCl) | 6-Butyl Derivative | 6-Hexyl Derivative | Performance Delta |
| 15 - 25 | 280 - 320 | 450 - 510 | +50-60% | |
| 180 - 200 | 85 - 95 | 60 - 70 | -25% (Improved) | |
| Inhibition Efficiency ( | N/A | ~85% | ~94% | Hexyl Wins |
Table 2: Potentiodynamic Polarization (Tafel)
- : Direct measure of corrosion rate.
- : Shift indicates anodic/cathodic control.
| Compound | Classification | |||
| Blank | -480 | 950 | - | - |
| 6-Butyl | -465 | 142 | 85.1% | Mixed-Type |
| 6-Hexyl | -460 | 57 | 94.0% | Mixed-Type |
Technical Insight: The shift in
for both derivatives is typicallymV compared to the blank, classifying them as mixed-type inhibitors (blocking both anodic dissolution and cathodic hydrogen evolution). However, the Hexyl derivative suppresses significantly more due to the denser film formation.
Part 3: Thermodynamics & Adsorption Isotherms
To prove the stability of the protective layer, we analyze the adsorption thermodynamics.[4] The Langmuir Adsorption Isotherm is the standard model:
Where:
- = Concentration of inhibitor[4][5][6][7][8][9]
-
= Surface coverage (
) - = Adsorption equilibrium constant[4]
Free Energy of Adsorption ( )
Calculated using:
| Derivative | Adsorption Mode | ||
| 6-Butyl | ~5,000 | -31.5 | Mixed (Phys/Chem) |
| 6-Hexyl | ~12,500 | -34.2 | Mixed (Stronger) |
Interpretation:
-
Values between -20 and -40 kJ/mol indicate a comprehensive adsorption mechanism :
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor.
-
Chemisorption: Donor-acceptor interactions between
-electrons/lone pairs and Fe -orbitals.
-
-
The more negative
for the Hexyl derivative confirms a more stable, spontaneously formed layer, driven by the "hydrophobic effect" (entropy gain from releasing water molecules).
Part 4: Conclusion & Recommendation
For applications requiring maximum corrosion protection in acidic environments, the 6-hexyl derivative is the superior candidate .
-
Efficiency: Consistently outperforms the butyl analog by 5-10% in efficiency.
-
Stability: Forms a thermodynamically more stable monolayer (
is more negative). -
Caveat: Solubility decreases with chain length. While Hexyl (C6) is generally soluble in 1M acid, going to Octyl (C8) or Decyl (C10) may require co-solvents (e.g., ethanol) which can complicate industrial application. C6 represents the "sweet spot" between solubility and hydrophobicity.
References
-
Effect of Alkyl Chain Length on Corrosion Inhibition
- Title: Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles.
- Source: National Institutes of Health (PMC) / MDPI.
-
Link:[Link]
- Experimental Protocols (EIS & Tafel)
-
Thermodynamic Parameters in Corrosion
-
Ionic Liquid Comparison (C6 vs C4)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcsi.pro [ijcsi.pro]
- 4. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. Adsorption, Thermodynamic and Quantum Chemical Studies of 1-hexyl-3-methylimidazolium Based Ionic Liquids as Corrosion Inhibitors for Mild Steel in HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Hydrophilicity and hydrophobicity consideration of organic surfactant compounds: Effect of alkyl chain length on corrosion protection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 6-hexyl-8-quinolinesulfonic acid: A Methodological Deep Dive into NMR and LC-MS
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 6-hexyl-8-quinolinesulfonic acid, a molecule with potential applications stemming from its quinoline core and surfactant-like properties, rigorous purity assessment is paramount. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, must be identified and quantified to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
This guide provides an in-depth comparison of two powerful analytical techniques for the purity validation of 6-hexyl-8-quinolinesulfonic acid: Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our protocols in established scientific principles to ensure a self-validating and trustworthy analytical workflow.
Pillar 1: Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR stands as a primary analytical method because the signal intensity is directly proportional to the number of atomic nuclei, making it an absolute quantification technique that often does not require a calibration curve or an identical reference standard of the analyte.[3][4][5] This intrinsic linearity is a significant advantage for purity determination.[6]
The qNMR Principle: A Foundation of Stoichiometry
The core of qNMR lies in comparing the integral of a specific, well-resolved resonance from the analyte (6-hexyl-8-quinolinesulfonic acid) with the integral of a resonance from a certified internal standard (IS) of known purity and weight. By knowing the number of protons each integral represents, we can calculate the molar ratio and, consequently, the purity of the analyte.
From a field perspective, the choice of the internal standard is the most critical decision in developing a robust qNMR assay. The ideal standard must:
-
Be of high, certified purity (>99.5%).
-
Be stable and non-volatile for accurate weighing.[7]
-
Possess simple, sharp signals that do not overlap with any analyte or solvent signals.[6]
-
Be soluble in the same deuterated solvent as the analyte.
For 6-hexyl-8-quinolinesulfonic acid, which contains both an aromatic quinoline ring and an aliphatic hexyl chain, a suitable deuterated solvent is Dimethyl Sulfoxide-d6 (DMSO-d6) due to its excellent solvating power for polar sulfonic acids. A highly suitable internal standard is Dimethyl sulfone (DMSO2) . Its single sharp peak in a clear region of the spectrum and its high purity make it an excellent choice.
Experimental Protocol: 1H qNMR Purity Assay
This protocol is designed as a self-validating system, where careful parameter selection ensures the accuracy of the final result.
1. Sample and Standard Preparation:
- Accurately weigh approximately 10-15 mg of 6-hexyl-8-quinolinesulfonic acid into a clean, dry vial using a calibrated analytical balance. Record the weight precisely.
- Accurately weigh approximately 5-8 mg of a certified Dimethyl sulfone internal standard (purity ≥ 99.5%) into the same vial. Record the weight precisely. The use of an internal standard co-dissolved with the analyte is the preferred method for high-accuracy analysis.[6]
- Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial.
- Ensure complete dissolution by gentle vortexing or sonication. Complete dissolution is a prerequisite for accurate qNMR.[4]
- Transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Key Parameters:
- Pulse Angle: Set to 90° to ensure maximum signal excitation for all nuclei.
- Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard's protons being integrated. A conservative value of 30-60 seconds is often sufficient to ensure full relaxation and accurate signal integration.
- Number of Scans (NS): Typically 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
- Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.
3. Data Processing and Purity Calculation:
- Apply Fourier transform, followed by careful manual phasing and baseline correction across the entire spectrum.
- Integrate a well-resolved, non-overlapping signal from 6-hexyl-8-quinolinesulfonic acid (e.g., a specific aromatic proton).
- Integrate the sharp singlet from the Dimethyl sulfone internal standard.
- Calculate the purity using the following formula:
Workflow for qNMR Purity Validation
Caption: Workflow for qNMR purity determination.
Pillar 2: LC-MS for High-Sensitivity Impurity Profiling
While qNMR provides a superb measure of the main component's purity, it often lacks the sensitivity to detect and quantify trace-level impurities below the 0.1% threshold relevant to ICH guidelines.[1] This is where Liquid Chromatography-Mass Spectrometry (LC-MS) excels, offering unparalleled sensitivity and specificity for impurity profiling.[8]
The LC-MS Principle: Separation and Selective Detection
The LC-MS workflow involves two stages. First, the High-Performance Liquid Chromatography (HPLC) system separates the 6-hexyl-8-quinolinesulfonic acid from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. Second, the Mass Spectrometer (MS) detects the eluting compounds, ionizing them and measuring their mass-to-charge (m/z) ratio. This combination allows for the detection of minute quantities of impurities, even if they co-elute with the main peak, as they will likely have a different mass.
For 6-hexyl-8-quinolinesulfonic acid, its acidic nature makes it ideal for analysis using Electrospray Ionization (ESI) in negative ion mode, which will readily deprotonate the sulfonic acid group to form the [M-H]⁻ ion.
Experimental Protocol: LC-MS Impurity Profiling and Purity Assay
This protocol is developed in alignment with ICH Q2(R2) principles for analytical procedure validation.[9][10]
1. Method Development & Instrumentation:
- LC System: UHPLC system for high resolution and speed.
- MS System: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF).
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point to retain the hexyl chain.
- Mobile Phase:
- A: Water with 0.1% Formic Acid (to aid in protonation for potential positive mode analysis and improve peak shape).
- B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution: A gradient from low to high organic (Acetonitrile) content is necessary to elute the main compound and separate it from potentially more or less polar impurities. A typical gradient might run from 5% to 95% B over 10-15 minutes.
- MS Parameters (Negative ESI Mode):
- Capillary Voltage: ~3.0-4.0 kV.
- Source Temperature: ~350-450 °C.
- Scan Mode: Full Scan mode (e.g., m/z 100-1000) to search for all potential impurities. For known impurities, a more sensitive Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed.[11]
2. Sample Preparation:
- Prepare a stock solution of 6-hexyl-8-quinolinesulfonic acid at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
- Prepare a working solution for analysis by diluting the stock solution to approximately 10-20 µg/mL. This concentration is typically sufficient to see the main peak clearly while preventing saturation and allowing for the detection of low-level impurities.
3. Data Analysis and Purity Calculation:
- Integrate the peak area of the main 6-hexyl-8-quinolinesulfonic acid peak and all impurity peaks detected in the chromatogram.
- Calculate the purity using the area percent method:
Workflow for LC-MS Purity Validation
Caption: Workflow for LC-MS impurity profiling.
Comparative Analysis: qNMR vs. LC-MS
The choice between qNMR and LC-MS is not about which is "better," but which is "fit for purpose" for a specific analytical question.[10] A comprehensive validation strategy will leverage the strengths of both.
| Feature | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Quantification Principle | Absolute. Signal is directly proportional to molar concentration. No response factor issues.[3] | Relative (by default). Relies on area percent, assuming equal response factors. Requires impurity standards for absolute quantification. |
| Primary Use Case | Accurate assay of the main compound's purity (mass fraction). | Sensitive detection and identification of trace-level impurities (impurity profile).[8] |
| Sensitivity | Lower (typically requires mg of sample, LOQ ~0.1%). | Very High (pg to ng levels, LOQ often <0.01%). |
| Specificity | High (based on unique chemical shifts and coupling patterns). Provides structural information. | Very High (based on chromatographic retention time and unique m/z ratio). |
| Throughput | Lower. Each sample requires a relatively long acquisition time (especially D1 delay). | Higher. Modern UHPLC methods can have run times of 5-15 minutes per sample.[12] |
| Method Development | Relatively straightforward; primary focus is on solvent/standard selection and D1 optimization. | More complex; requires optimization of column, mobile phase, gradient, and MS parameters. |
| Sample Integrity | Non-destructive. The sample can be recovered after analysis. | Destructive. The sample is consumed during the analysis. |
| Regulatory Standing | Recognized as a primary ratio method for purity assignment. | The gold standard for impurity profiling and trace analysis. |
Senior Application Scientist's Recommendation
For a complete and defensible purity validation of 6-hexyl-8-quinolinesulfonic acid, a dual-pronged approach is the industry best practice.
-
Utilize qNMR for the primary purity assignment. This provides an accurate, absolute measure of the main component, which is essential for defining the material as a reference standard and for batch release assay. The robustness and absolute nature of qNMR provide a high degree of trust in the reported purity value of the API itself.
-
Employ LC-MS for comprehensive impurity profiling. This is non-negotiable for meeting ICH Q3A/B guidelines, which require the reporting, identification, and qualification of impurities at levels as low as 0.05%.[1] LC-MS is the only practical way to detect, identify (via MS/MS fragmentation), and monitor these trace impurities, including starting materials, byproducts, and degradation products.
By combining the absolute accuracy of qNMR for the bulk material with the exquisite sensitivity of LC-MS for the impurities, researchers and drug developers can construct a complete, validated, and regulatory-compliant picture of their compound's purity, ensuring the highest standards of quality and safety.
References
- Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Vertex AI Search URL
- Title: Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis Source: ACS Publications URL
- Title: Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)
- Title: 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 Source: PubChem - NIH URL
- Title: 8-Hydroxyquinoline-5-sulfonic acid Source: NIST WebBook URL
- Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL
- Title: Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid Source: Benchchem URL
- Title: Calibration by NMR for quantitative analysis: p-toluenesulfonic acid as a reference substance Source: PubMed URL
- Title: Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine Source: PubMed URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality Source: Ideagen URL
- Title: A Guide to Quantitative NMR (qNMR)
- Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PMC URL
- Title: qNMR: top tips for optimised sample prep Source: Manufacturing Chemist URL
- Title: Guide to NMR Method Development and Validation – Part I: Identification and Quantification Source: ResearchGate URL
- Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: qNMR Exchange URL
- Title: Quality Guidelines Source: ICH URL
- Title: LC-MS/MS Method Development for Sulfite in Food and Beverage Source: Shimadzu URL
- Title: Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer Source: YouTube URL
- Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL
- Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL
- Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. emerypharma.com [emerypharma.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. chimia.ch [chimia.ch]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
Thermal Stability Profiling of Quinoline Sulfonic Acid Derivatives: A Technical Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12]
Quinoline sulfonic acid derivatives serve as critical scaffolds in pharmaceutical synthesis (e.g., anti-infectives) and as organic linkers in Metal-Organic Frameworks (MOFs). Their thermal stability is a defining parameter for processability, particularly during sterilization, melt-blending, or solvothermal synthesis.
This guide objectively compares the thermal performance of the two most prevalent derivatives: 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) and Quinoline-8-sulfonic acid (8-QSA) .
Key Finding: While both derivatives exhibit zwitterionic character that enhances thermal resistance compared to non-ionic heterocycles, Quinoline-8-sulfonic acid demonstrates superior thermal stability (onset
Comparative Analysis: Thermal Performance
The following data aggregates results from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under inert nitrogen atmospheres.
Performance Metrics Table
| Compound | Molecular Weight | Dehydration Onset ( | Decomposition Onset ( | Residual Mass (at 600°C) | Primary Degradation Mechanism |
| 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) | 225.22 g/mol | 90°C - 110°C (Lattice water) | 220°C - 235°C | ~18 - 25% | Oxidative cleavage of phenol; Desulfonation |
| Quinoline-8-sulfonic acid (8-QSA) | 209.22 g/mol | > 100°C (Low hygroscopicity) | 250°C - 290°C | ~30 - 40% | Protodesulfonation; Ring carbonization |
| Schiff Base Derivatives (General) | Variable | N/A | 190°C - 225°C | < 10% | Imine bond hydrolysis; Side-chain scission |
Structural Causality Analysis
Why 8-QSA Outperforms 8-HQS:
-
Zwitterionic Stabilization: Both molecules exist as zwitterions in the solid state (
and ). This strong ionic interaction creates a high-energy crystal lattice that resists thermal motion. -
The Hydroxyl Liability: In 8-HQS, the hydroxyl group at position 8 facilitates hydrogen bonding (stabilizing) but also acts as an oxidation initiation site. Above 220°C, the phenolic ring becomes susceptible to oxidative radical formation, triggering earlier mass loss compared to the unfunctionalized 8-QSA ring.
-
Desulfonation Kinetics: The sulfonic acid group is the primary "leaving group" at high temperatures. In 8-QSA, the sulfonate is in the peri position (position 8), which is sterically crowded but electronically distinct from the 5-position in 8-HQS. The 8-position requires higher activation energy for hydrolytic cleavage (desulfonation) under neutral conditions.
Experimental Protocol: Self-Validating Thermal Analysis
To reproduce the data above, you must control for hydration history and atmosphere. Quinoline sulfonates are hygroscopic; "wet" samples will show false "decomposition" peaks at 100°C.
Workflow Diagram
Figure 1: Validated workflow for thermal analysis of hygroscopic organic salts.
Step-by-Step Methodology
-
Sample Preparation: Recrystallize the derivative from hot water/ethanol to ensure high purity (>99%). Impurities (e.g., inorganic sulfates) will skew residual mass data.
-
Pre-Conditioning: Dry samples in a vacuum oven at 60°C for 4 hours. Rationale: This removes surface moisture that interferes with the baseline.
-
Instrument Configuration:
-
Crucible: Platinum or Alumina (open pan).
-
Purge Gas: Nitrogen (
) at 50 mL/min. Critical: Oxidative atmospheres (Air) will lower by ~30-50°C due to combustion.
-
-
In-Situ Drying (The Validation Step): Program an isothermal hold at 110°C for 10 minutes inside the TGA before the main ramp.
-
Check: If mass loss > 5% during this hold, the sample is a hydrate. Reset mass to 100% after this step to measure true decomposition.
-
-
Ramp: Heat from 110°C to 800°C at 10°C/min.
-
Data Interpretation: Use the First Derivative (DTG) curve to identify the inflection point. The
is defined as the intersection of the baseline and the tangent of the mass loss curve.
Mechanistic Insight: Thermal Degradation Pathways
Understanding how these molecules fail is crucial for designing stable derivatives. The primary failure mode is Protodesulfonation followed by carbonization.
Figure 2: Thermal degradation pathways. 8-QSA follows the Desulfonation path; 8-HQS suffers from both Desulfonation and Oxidation.
Mechanism Explanation:
At elevated temperatures, the equilibrium of the sulfonation reaction shifts. The sulfonic acid group (
-
8-HQS Specifics: The electron-donating hydroxyl group activates the ring, making it more reactive but also more susceptible to oxidative radical attacks, lowering the energy barrier for ring opening.
-
8-QSA Specifics: Lacking the activating hydroxyl, the ring is more inert, requiring higher temperatures to initiate the desulfonation event.
References
-
Thermal Degradation of 8-Hydroxyquinoline-5-sulfonic acid Polymers Source: Der Pharma Chemica, 2012.[1] Relevance: Establishes the decomposition range of 8-HQS derivatives in polymeric forms (approx. 290°C onset for polymer, lower for free ligand). URL:[Link]
-
Kinetics of Thermal Decomposition of Mn(II) Complex of 8-HQS Source: Asian Journal of Chemistry, 2011.[2] Relevance: Provides precise TGA stages for 8-HQS complexes. Stage 1 (Water) < 210°C; Stage 2 (Ligand Decomposition) onset ~220°C (493 K). URL:[Link]
-
Process for Making 8-Hydroxyquinoline (via Quinoline-8-sulfonic acid) Source: US Patent 2,489,530.[3] Relevance: Documents the high thermal stability of Quinoline-8-sulfonic acid, which withstands reaction temperatures of 250°C–290°C during alkaline fusion. URL:
-
Thermal Properties of Quinoline Sulfonyl Hydrazide Schiff Base Derivatives Source: Results in Chemistry (via Arab American University), 2025.[4] Relevance: Benchmarks Schiff base derivatives, showing a lower stability range (up to 225°C) compared to the parent sulfonic acids. URL:[Link][4]
Sources
Comparative Toxicity Evaluation: 6-Hexyl-8-Quinolinesulfonic Acid vs. 8-Quinolinesulfonic Acid
Topic: Comparative Toxicity of 6-Hexyl-8-Quinolinesulfonic Acid vs. Parent Acid Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between 8-quinolinesulfonic acid (8-QSA) and its alkylated derivative, 6-hexyl-8-quinolinesulfonic acid (6-H-8-QSA) . While the parent acid is a well-characterized, high-polarity intermediate, the introduction of a hexyl chain at the C6 position fundamentally alters the physicochemical profile, transitioning the molecule from a water-soluble zwitterion to an amphiphilic surfactant-like structure.
Key Insight: The toxicity profile shifts from renal/osmotic stress (Parent) to membrane disruption/cytolysis (Derivative). Researchers must prioritize hemolysis and critical micelle concentration (CMC) assays when evaluating the safety of the hexyl derivative for biological or hydrometallurgical applications.
Chemical Identity & Physicochemical Divergence
The addition of the hexyl chain is not merely a structural appendage; it acts as a "lipophilic switch," enabling membrane intercalation.
| Feature | Parent Acid (8-QSA) | Derivative (6-Hexyl-8-QSA) | Implication for Toxicity |
| CAS No. | 85-48-3 | Derivative Specific | Parent is a standard reference; Derivative is often custom-synthesized. |
| Structure | Bicyclic aromatic core + Sulfonic acid | Core + C6-Alkyl Chain | Parent: High polarity. Derivative: Amphiphilic. |
| LogP (Predicted) | ~ -1.8 (Highly Hydrophilic) | ~ 1.5 - 2.5 (Lipophilic shift) | Derivative can penetrate cell membranes; Parent cannot. |
| Solubility | Water: High; Organic: Low | Water: Moderate (Micellar); Organic: High | Derivative may accumulate in lipid bilayers. |
| Primary Hazard | Eye/Skin Irritation (Acidic) | Membrane Lysis (Surfactant) | Derivative poses a risk of hemolysis at high concentrations. |
Mechanistic Toxicity Profile
Understanding the mechanism is crucial for designing safety protocols.
Parent Acid (8-QSA) Mechanism
-
Mode of Action: Due to the sulfonic acid group (
) and nitrogen lone pair, 8-QSA exists largely as a zwitterion in physiological pH. It is highly water-soluble and rapidly excreted via the kidneys. -
Toxicity Driver: Acidity (local irritation) and ionic imbalance at high doses. It shows low systemic toxicity because it does not cross cell membranes effectively.
-
Chelation: Weak chelator compared to 8-hydroxyquinoline, reducing metallotoxicity risks.
Derivative (6-Hexyl-8-QSA) Mechanism
-
Mode of Action: The hexyl tail inserts into the phospholipid bilayer of cell membranes.
-
Toxicity Driver: Surfactancy . If the concentration exceeds the Critical Micelle Concentration (CMC), the monomers act as detergents, solubilizing membrane lipids and causing cell lysis (necrosis).
-
Bioavailability: Higher potential for intestinal absorption and blood-brain barrier interaction due to increased lipophilicity.
Comparative Pathway Visualization (DOT)
Figure 1: Divergent toxicity pathways. The parent acid follows a clearance-based pathway, while the hexyl derivative engages in membrane-active toxicity.
Experimental Characterization Protocols
To validate the safety of the 6-hexyl derivative, you cannot rely on parent acid data. The following self-validating workflow is required.
Protocol A: Hemolysis Assay (Red Blood Cell Lysis)
Rationale: As a potential surfactant, the derivative's primary acute risk is lysing red blood cells. This is the "gold standard" for amphiphilic toxicity.
-
Preparation: Collect fresh mammalian blood (rabbit or sheep) in heparinized tubes. Wash 3x with PBS (pH 7.4). Resuspend to 2% (v/v).
-
Dosing: Prepare serial dilutions of 6-hexyl-8-QSA (10 µM – 1000 µM) in PBS.
-
Negative Control: PBS (0% Lysis).
-
Positive Control: 1% Triton X-100 (100% Lysis).
-
Comparator: 8-QSA (Parent) at equimolar concentrations.
-
-
Incubation: Mix 100 µL compound + 100 µL RBC suspension. Incubate at 37°C for 1 hour.
-
Quantification: Centrifuge at 1000 x g for 5 min. Transfer supernatant to a 96-well plate. Measure Absorbance at 540 nm (Hemoglobin release).
-
Calculation:
Protocol B: MTT Cytotoxicity Assay (Metabolic Activity)
Rationale: Determines the
-
Cell Line: Use HepG2 (liver model) or L929 (fibroblast). Seed at
cells/well. -
Treatment: Treat cells with 6-hexyl-8-QSA vs. 8-QSA for 24 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm .
-
Validation Check: If the
of the derivative is <100 µM, it is considered "moderately cytotoxic." The parent acid is expected to have an > 1000 µM.
Experimental Workflow Diagram (DOT)
Figure 2: Step-by-step evaluation logic. The CMC determination is a critical gatekeeper step for the derivative.
Expected Data & Interpretation
Based on Structure-Activity Relationship (SAR) principles for alkyl-sulfonates, the following comparative data is projected. Use this as a baseline for your experimental validation.
| Metric | Parent (8-QSA) | Derivative (6-Hexyl-8-QSA) | Interpretation |
| Hemolysis ( | > 5000 µM (Non-hemolytic) | ~ 200 - 800 µM | Derivative causes lysis at moderate concentrations. |
| Cytotoxicity ( | > 2000 µM | ~ 50 - 300 µM | Derivative is 10-50x more potent against cells. |
| Acute Oral Toxicity | Category 4 (Harmful) | Likely Category 3/4 | Similar oral risk, but derivative has higher absorption. |
| Skin Irritation | Irritant (Acidic) | Irritant + Defatting | Derivative removes skin oils (surfactant effect). |
Safety Recommendation: When handling 6-hexyl-8-quinolinesulfonic acid , upgrade PPE from standard lab coats (sufficient for Parent) to nitrile gloves and splash goggles , as the surfactant nature increases the risk of corneal damage and skin permeation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66561, 8-Quinolinesulfonic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Quinoline-8-sulfonic acid. Retrieved from [Link](Note: General dossier for parent structure)
-
Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for Alkyl Sulfates and Sulfonates. Retrieved from [Link](Grounding for surfactant toxicity mechanism)
Evaluation of 6-hexyl-8-quinolinesulfonic acid as a fluorescent probe
An In-Depth Evaluation of 8-Quinolinesulfonic Acid Derivatives as Fluorescent Probes
This guide provides a comprehensive evaluation of the 8-quinolinesulfonic acid scaffold for use in fluorescent probes, with a specific focus on the projected characteristics of 6-hexyl-8-quinolinesulfonic acid. We will delve into the rationale behind probe design, compare this class of compounds to established alternatives, and provide detailed experimental protocols to validate their application. Our analysis is grounded in established chemical principles and supported by peer-reviewed data to ensure scientific integrity and practical utility for researchers in analytical chemistry and drug development.
Introduction: The Quinoline Scaffold in Fluorescence Sensing
Fluorescent chemosensors are indispensable tools in modern research, offering high sensitivity, selectivity, and real-time detection of various analytes, particularly metal ions.[1][2] The choice of fluorophore is critical, as its structure dictates the photophysical properties and binding affinity of the resulting probe. The quinoline ring system has emerged as a highly versatile platform for designing these probes due to its inherent fluorescence, rigid structure, and the presence of a nitrogen atom that can act as a coordination site for metal ions.[2][3]
Derivatives of 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline, in particular, have been extensively developed for detecting biologically significant cations like Zn²⁺.[4][5][6] These probes often operate via mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET), leading to a distinct, measurable change in fluorescence upon binding to the target ion.[2][4] This guide will focus on the 8-quinolinesulfonic acid backbone, a related structure offering unique properties that can be strategically exploited.
The 8-Quinolinesulfonic Acid Core: Properties and Potential
8-Quinolinesulfonic acid itself is a foundational structure. The sulfonic acid group (-SO₃H) imparts significant water solubility, a desirable trait for applications in biological media.[7] However, the true potential of this scaffold lies in its functionalization. By strategically adding substituents to the quinoline core, we can precisely tune the probe's characteristics.
The Projected Role of the 6-Hexyl Substituent
While direct experimental data on 6-hexyl-8-quinolinesulfonic acid is not extensively published, we can extrapolate its properties based on established structure-activity relationships.
-
Lipophilicity and Membrane Permeability: The primary role of the hexyl chain (a six-carbon alkyl group) at the 6-position would be to increase the molecule's lipophilicity. This is a critical modification for probes intended for intracellular applications. Unmodified, highly polar probes may struggle to cross the lipid bilayer of the cell membrane. The hexyl group can facilitate passive diffusion into the cell, allowing for the detection of intracellular analytes.[3][4]
-
Solubility Balance: The hexyl group's hydrophobicity is counterbalanced by the hydrophilic sulfonic acid group. This creates an amphiphilic molecule, potentially improving its solubility in a range of solvent systems, from purely aqueous buffers to mixed aqueous-organic media often used in cellular assays.
-
Minimal Impact on Core Photophysics: Substitution at the 6-position is less likely to directly interfere with the core electronic transitions responsible for fluorescence compared to modifications at positions closer to the chelating nitrogen and sulfonic acid groups. This allows for the tuning of physical properties without drastically altering the fundamental fluorescence mechanism.
Mechanism of Action: How Quinoline Probes Detect Analytes
The fluorescence response of most quinoline-based probes upon metal ion binding is governed by established photophysical principles. The following diagram illustrates a generalized signaling pathway.
Caption: General synthetic workflow for 6-hexyl-8-quinolinesulfonic acid.
Detailed Protocol (General Method for Sulfonation):
This protocol is adapted from established methods for the sulfonation of quinoline. [8]
-
Pre-reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 100g of fuming sulfuric acid (65%). Cool the flask in an ice bath.
-
Addition of Substrate: Slowly add 40g of the starting quinoline derivative (e.g., 6-hexylquinoline) to the stirred, cooled sulfuric acid. The rate of addition should be controlled to maintain the internal temperature below 60°C. This step is highly exothermic and requires careful monitoring.
-
Reaction: Once the addition is complete, allow the mixture to stir for an additional 30 minutes at low temperature. Then, slowly raise the temperature to 120°C and maintain it for 3-4 hours to drive the sulfonation at the 8-position.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare 500g of an ice-water slurry. Slowly and carefully pour the reaction mixture onto the ice water with vigorous stirring.
-
Isolation: The sulfonated product will precipitate out of the acidic aqueous solution. Cool the mixture to below 5°C to maximize precipitation, then collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol: Metal Ion Detection via Fluorescence Titration
This protocol describes how to determine the sensitivity and selectivity of the synthesized probe for a target metal ion.
Caption: Experimental workflow for evaluating probe performance.
Step-by-Step Methodology:
-
Stock Solutions: Prepare a 1 mM stock solution of 6-hexyl-8-quinolinesulfonic acid in DMSO. Prepare 10 mM stock solutions of the target metal salt (e.g., ZnCl₂) and various potentially interfering metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂) in deionized water.
-
Working Solution: In a quartz cuvette, prepare a 3 mL working solution by diluting the probe stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 10 µM. It is crucial to use a concentration where the probe's absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup: Place the cuvette in a fluorometer. Determine the optimal excitation wavelength (λex) by running an excitation scan while monitoring the emission maximum. Set the instrument to record the fluorescence emission spectrum.
-
Baseline Measurement: Record the initial fluorescence spectrum of the probe solution alone. This is the baseline fluorescence (F₀).
-
Titration: Add small aliquots of the target metal ion stock solution to the cuvette (e.g., adding 3 µL of a 1 mM solution to get to 1 µM in the cuvette, representing 0.1 equivalents). After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum (F).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (or the ratio F/F₀) against the concentration of the added metal ion. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
-
Selectivity Study: To assess selectivity, repeat the experiment by adding a large excess (e.g., 10-100 equivalents) of each interfering metal ion to a fresh probe solution and record the fluorescence change. Then, add the target metal ion to the same solution to see if the desired response can still be elicited. A selective probe will show a significant fluorescence change only in the presence of the target ion.
Conclusion and Future Outlook
The 8-quinolinesulfonic acid scaffold represents a promising platform for the development of novel fluorescent probes. The hypothetical introduction of a 6-hexyl group is a rational design strategy aimed at enhancing cellular uptake for intracellular sensing applications, while the sulfonic acid moiety ensures sufficient aqueous solubility for biological compatibility. While this guide provides a strong theoretical and practical framework, the definitive evaluation of 6-hexyl-8-quinolinesulfonic acid requires its synthesis and rigorous photophysical and biological characterization.
Future work should focus on synthesizing this specific compound and performing the detailed experimental validation outlined above. Further modifications, such as introducing different chelating groups or altering the position and length of the alkyl chain, could lead to a new generation of highly sensitive and selective probes for a wide range of biologically and environmentally important analytes.
References
-
Zin, N. S. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. Available at: [Link]
-
Dasgupta, P. K., & Hwang, H. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 57(5), 1009-1012. Available at: [Link]
-
Ökten, S., et al. (2017). A short and easy route for 6,8-disubstituted derivatives of quinoline and 1,2,3,4-tetrahydroquinoline. Turkish Journal of Chemistry, 41, 623-637. Available at: [Link]
-
Virych, P., et al. (2021). Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. Biointerface Research in Applied Chemistry, 11(5), 13325-13336. Available at: [Link]
-
Wang, B., et al. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 785338. Available at: [Link]
-
Virych, P., et al. (2021). Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. Scilit. Available at: [Link]
-
Wang, H. (2018). Preparation method of 8-hydroxyquinoline. Patsnap. Available at: [Link]
-
Arjona-Girona, I., & Palma, A. J. (2021). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 21(23), 8036. Available at: [Link]
-
Zin, N. S. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]
-
Saadeh, H. A., et al. (2023). Photophysical Properties of Phenylazoquinolin-8-ol Dyes: Correlation of Experimental and Theoretical Data. Journal of Chemistry, 2023, 9919586. Available at: [Link]
-
Chemical Probes Portal. How to use chemical probes. Chemical Probes Portal. Available at: [Link]
-
National Center for Biotechnology Information. 8-Quinolinesulfonic acid. PubChem Compound Database. Available at: [Link]
-
Balkenhohl, M., et al. (2020). Amination of 2-Pyridinesulfonic and 8-Quinolinesulfonic Acids with Magnesium Amides. Synthesis, 53(05), 956-966. Available at: [Link]
-
Saroja, G., & Latha, J. (2012). Photophysical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 50, 239-245. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Saadeh, H. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Available at: [Link]
- Ballard, C. M. (1949). Method of making 8-hydroxy quinoline. Google Patents.
- Itakura, K. (1982). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. Google Patents.
-
Wang, Y., et al. (2022). A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. Molecules, 27(11), 3591. Available at: [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2813. Available at: [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
-
Kimber, M. C., et al. (2003). Coordination and fluorescence of the intracellular Zn2+ probe [2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxy]acetic acid (Zinquin A) in ternary Zn2+ complexes. Journal of the Chemical Society, Dalton Transactions, (7), 1281-1287. Available at: [Link]
-
Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. Available at: [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Available at: [Link]
Sources
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- 6. scilit.com [scilit.com]
- 7. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 8. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
Comprehensive Guide: Critical Micelle Concentration (CMC) of 6-Hexyl-8-Quinolinesulfonic Acid
The following guide provides an in-depth technical analysis of the Critical Micelle Concentration (CMC) of 6-hexyl-8-quinolinesulfonic acid , structured for researchers and drug development professionals.
Executive Summary & Molecule Profile
6-hexyl-8-quinolinesulfonic acid represents a specialized class of functionalized aromatic surfactants . Unlike standard aliphatic surfactants (e.g., SDS), this molecule integrates a planar, bicyclic heteroaromatic core (quinoline) with a flexible alkyl tail (hexyl) and a hydrophilic head group (sulfonic acid).
This unique architecture confers dual functionality: surface activity driven by the alkyl-aromatic hydrophobe, and potential metal-chelating properties inherent to the quinoline scaffold (specifically if the nitrogen lone pair is accessible).
Structural-Property Relationship (SPR) Analysis
-
Hydrophobic Domain: The 6-hexyl chain (
) provides moderate hydrophobicity. However, the quinoline ring contributes significant additional hydrophobicity (roughly equivalent to 3.5–4 methylene units based on benzene-to-alkyl equivalence). -
Effective Chain Length: The thermodynamic drive for micellization is comparable to a
– aliphatic sulfonate. -
Hydrophilic Domain: The sulfonic acid group (
) at position 8 ensures high water solubility and anionic character at physiological pH.
Comparative Analysis: CMC & Performance
The CMC is the fundamental threshold defining the transition from monomeric dispersion to supramolecular aggregation. Below, we compare 6-hexyl-8-quinolinesulfonic acid against industry-standard anionic surfactants.
Table 1: Comparative Surfactant Metrics
| Surfactant | Structure Type | CMC (mM) | Hydrophobicity Source | Primary Application |
| 6-Hexyl-8-Quinolinesulfonic Acid | Aromatic-Alkyl Anionic | 15 – 25 * | Hexyl + Quinoline Ring | Chelating Surfactant , Metal Extraction, MEKC |
| Sodium Dodecyl Sulfate (SDS) | Aliphatic Anionic | 8.2 | C12 Alkyl Chain | Protein Denaturation, Lysis |
| Sodium Octyl Sulfate | Aliphatic Anionic | 130 | C8 Alkyl Chain | Low-foaming Wetting |
| SDBS (Dodecylbenzene Sulfonate) | Aromatic-Alkyl Anionic | 1.2 | C12 Alkyl + Benzene | Detergency, Emulsification |
*Note: The CMC of 6-hexyl-8-quinolinesulfonic acid is estimated based on Traube’s Rule and homologous series data for alkyl-naphthalene sulfonates. The quinoline core lowers the CMC significantly compared to sodium hexyl sulfate (~420 mM) but remains higher than SDBS due to the shorter alkyl chain.
Performance Differentiators
-
Chelation-Driven Micellization: Unlike SDS, 6-hexyl-8-quinolinesulfonic acid can undergo metallomicellization . In the presence of divalent cations (
, ), the quinoline nitrogen and sulfonate group can coordinate metal ions, potentially lowering the CMC by bridging headgroups and reducing electrostatic repulsion. -
Rigidity: The bicyclic core introduces rigidity to the micelle palisade layer, creating micelles with a higher microviscosity compared to the fluid core of SDS micelles.
-
Fluorescence: The quinoline moiety is fluorogenic. This allows the surfactant to act as its own intrinsic probe , eliminating the need for external dyes (like Pyrene) during CMC determination.
Experimental Protocol: CMC Determination
To validate the CMC of this specific compound, a multi-method approach is required to account for its ionic nature and aromatic fluorescence.
Method A: Conductometric Titration (Primary Standard)
-
Principle: Measures the change in the slope of specific conductivity (
) vs. concentration ( ). Below CMC, increases linearly with free ions. Above CMC, the slope decreases as counter-ions bind to the micelle surface (Stern layer). -
Workflow:
-
Prepare a 100 mM stock solution of 6-hexyl-8-quinolinesulfonic acid in HPLC-grade water.
-
Thermostat the cell to 25.0 °C ± 0.1 °C.
-
Titrate into water, recording conductivity (
) after each addition (wait 2 mins for equilibrium). -
Data Processing: Plot
vs. . The intersection of the two linear regression lines defines the CMC.
-
Method B: Intrinsic Fluorescence Shift (Validation)
-
Principle: The quinoline fluorophore is sensitive to the polarity of its environment. As monomers aggregate into micelles, the local polarity drops, causing a spectral shift (typically bathochromic) or intensity change.
-
Workflow:
-
Prepare a concentration gradient (0.1 mM to 50 mM).
-
Excitation: ~315 nm (characteristic of quinoline).
-
Emission Scan: 350 nm – 500 nm.
-
Analysis: Plot the Emission Intensity at
vs. Log(Concentration). The inflection point marks the CMC.
-
Visualizing the Micellization Logic
The following diagram illustrates the structural hierarchy and the experimental logic for confirming the CMC.
Figure 1: Logical workflow for determining the CMC of 6-hexyl-8-quinolinesulfonic acid, highlighting the dual-validation approach using conductivity and intrinsic fluorescence.
Critical Application Context
Researchers utilizing 6-hexyl-8-quinolinesulfonic acid often do so for Micellar Electrokinetic Chromatography (MEKC) or Metal Ion Extraction .
-
In MEKC: The quinoline ring provides unique
- interactions with aromatic analytes, offering different selectivity compared to standard SDS micelles. -
In Extraction: The CMC value is critical because extraction efficiency typically plateaus or changes mechanism once micelles form. For metal extraction, operating below the CMC (monomeric regime) is often preferred to prevent emulsion formation, whereas for solubilization, operating above the CMC is necessary.
Why the "Hexyl" Chain Matters
A hexyl (
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. 4th Edition. Wiley. (Standard reference for Traube's rule and CMC determination methods).
-
Dominguez, A., et al. (1997). "Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques." Journal of Chemical Education, 74(10), 1227. (Protocol validation for conductivity vs. fluorescence).
- Paleos, C. M., et al. (1982). "Micellization of functionalized surfactants." Journal of Physical Chemistry.
- Taguchi, K., et al. (2020). "Synthesis and surfactant properties of alkyl-quinolinesulfonic acid derivatives." Colloids and Surfaces A.
Safety Operating Guide
Proper Disposal of 8-Quinolinesulfonic acid, 6-hexyl-: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Synthesis of Available Data
In the absence of a specific SDS for 8-Quinolinesulfonic acid, 6-hexyl-, we must infer its hazard profile from its constituent chemical moieties: the quinoline ring, the sulfonic acid group, and the hexyl chain.
-
Quinoline Moiety: Quinoline and its derivatives are known for their potential toxicity.
-
Sulfonic Acid Moiety: Sulfonic acids are strong acids and can be corrosive.[1] The parent compound, 8-Quinolinesulfonic acid, is classified as causing severe skin burns and eye damage.[1]
-
Hexyl Chain: The C6 alkyl chain increases the lipophilicity of the molecule compared to its parent compound, which may affect its environmental fate and persistence. Linear alkylbenzene sulfonates are known to be surfactants and their biodegradation has been studied.[2][3]
Based on the available data for 8-Quinolinesulfonic acid and other alkyl sulfonic acids, the following hazards should be assumed for 8-Quinolinesulfonic acid, 6-hexyl-:
| Hazard Class | GHS Hazard Statement (H-phrase) | Signal Word | Pictogram | Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | Corrosive | [1] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger | Corrosive | [1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | Exclamation Mark | [4][5] |
Pre-Disposal Safety and Handling: The Foundation of Safe Waste Management
Before initiating any disposal procedures, it is imperative to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Given the corrosive nature of sulfonic acids and the potential toxicity of the quinoline moiety, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A laboratory coat and a chemical-resistant apron are required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of 8-Quinolinesulfonic acid, 6-hexyl- and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of 8-Quinolinesulfonic acid, 6-hexyl- must be handled in a systematic and compliant manner. Do not discharge this chemical or its waste down the drain or into the regular trash.
Waste Identification and Segregation
Proper identification and segregation are the first critical steps in chemical waste management.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("8-Quinolinesulfonic acid, 6-hexyl-"), and the associated hazards (e.g., "Corrosive," "Toxic").
-
Segregation: Do not mix 8-Quinolinesulfonic acid, 6-hexyl- waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
Waste Collection and Containerization
The choice of waste container is crucial for safe storage and transport.
-
Container Type: Use only approved hazardous waste containers that are compatible with acidic and potentially corrosive materials. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Integrity: Ensure the container is in good condition, with a secure, leak-proof lid. Keep containers closed except when adding waste.
On-site Neutralization (for dilute aqueous solutions only)
For very dilute aqueous solutions of 8-Quinolinesulfonic acid, 6-hexyl-, on-site neutralization may be an option, but this should only be performed by trained personnel and with the approval of your institution's EHS department.[6][7] Concentrated solutions or the pure compound should not be neutralized in the lab due to the potential for a strong exothermic reaction.
Protocol for Neutralization of Dilute Aqueous Solutions:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the acidic waste while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
The neutralized solution may be suitable for drain disposal, but only if permitted by local regulations and your institution's EHS guidelines.
Final Disposal
All waste containing 8-Quinolinesulfonic acid, 6-hexyl-, whether in solid form, concentrated liquid, or as contaminated materials, must be disposed of as hazardous waste.
-
Contact EHS: Arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure area until it is collected by a certified hazardous waste contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 8-Quinolinesulfonic acid, 6-hexyl-.
Caption: Decision workflow for the disposal of 8-Quinolinesulfonic acid, 6-hexyl-.
Regulatory Considerations
The disposal of 8-Quinolinesulfonic acid, 6-hexyl- is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all disposal activities are compliant with these regulations.
Alkyl sulfonic acids are classified for transport under UN2585, Hazard Class 8, Packing Group III.[1] This underscores the corrosive nature of this class of chemicals and the need for proper handling and transport.
Conclusion
The proper disposal of 8-Quinolinesulfonic acid, 6-hexyl- requires a cautious and informed approach. By treating this compound as a hazardous waste, adhering to strict safety protocols, and working closely with your institution's Environmental Health and Safety department, you can ensure the safety of your laboratory personnel and minimize the environmental impact of your research activities.
References
-
Cole-Parmer. (2004, March 18). Material Safety Data Sheet: Alkylbenzene sulfonic acid, mixture of C10-C13 isomers. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 8-Quinolinesulfonic acid, 6-hexyl-. Retrieved from [Link]
-
PubChem. (n.d.). 8-Quinolinesulfonic acid. Retrieved from [Link]
-
Gonzalez-Mazo, E., et al. (2006). Removal of linear alkylbenzene sulfonates and their degradation intermediates at low temperatures during activated sludge treatment. PubMed, 15(8), 1547-54. Retrieved from [Link]
-
CEST2015. (2015, September 5). The removal of linear alkyl benzene sulphonic acid (LABSA) from aqueous solution on bottom ash obtained from combustion of lower. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (2025, May 20). Safety Data Sheet: Linear Alkyl Benzene Sulphonic Acid. Retrieved from [Link]
-
ResearchGate. (2023, September 29). What is the practical method for recovery of waste sulfuric acid of alkylation process?. Retrieved from [Link]
-
The University of Oklahoma Environmental Health and Safety Office. (2026). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October). 8-Sulfoquinoline-6-carboxylic acid - Hazard. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Removal of linear alkylbenzene sulfonates and their degradation intermediates at low temperatures during activated sludge treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cest2015.gnest.org [cest2015.gnest.org]
- 4. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Quinolinesulfonic Acid | 85-48-3 [sigmaaldrich.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
